molecular formula C16H17N3O B14409463 4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 86969-17-7

4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B14409463
CAS No.: 86969-17-7
M. Wt: 267.33 g/mol
InChI Key: JLWKCKUPXQVIMD-UHFFFAOYSA-N
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Description

4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-butyl-1H-pyrazole-3-carboxylic acid with 2-phenyl-1,3-diaminopropane under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is then neutralized and purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of receptor tyrosine kinases, such as FLT3. By binding to the active site of these enzymes, it prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells. Molecular docking studies have shown that the compound forms stable interactions with key residues in the kinase domain, which is crucial for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its selectivity towards certain molecular targets. Its butyl and phenyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins .

Properties

CAS No.

86969-17-7

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

4-butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C16H17N3O/c1-2-3-10-18-11-9-16(20)19-15(18)12-14(17-19)13-7-5-4-6-8-13/h4-9,11-12H,2-3,10H2,1H3

InChI Key

JLWKCKUPXQVIMD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=O)N2C1=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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